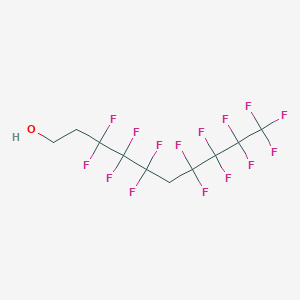
3,3,4,4,5,5,7,7,8,8,9,9,10,10,10-Pentadecafluorodecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4,4,5,5,7,7,8,8,9,9,10,10,10-Pentadecafluorodecan-1-ol is a fluorinated alcohol compound characterized by its high degree of fluorination. This compound is known for its unique properties, including high thermal stability, hydrophobicity, and chemical resistance. These attributes make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5,7,7,8,8,9,9,10,10,10-Pentadecafluorodecan-1-ol typically involves the fluorination of decan-1-ol. One common method is the electrochemical fluorination process, where decan-1-ol is subjected to electrolysis in the presence of hydrogen fluoride. This process replaces hydrogen atoms with fluorine atoms, resulting in the highly fluorinated product.
Industrial Production Methods: Industrial production of this compound often employs large-scale electrochemical fluorination due to its efficiency and scalability. The process involves the use of specialized equipment to handle the corrosive nature of hydrogen fluoride and to ensure the safety and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into less fluorinated alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of perfluorinated ketones or carboxylic acids.
Reduction: Formation of partially fluorinated alcohols or hydrocarbons.
Substitution: Formation of perfluorinated alkyl halides or amines.
Scientific Research Applications
3,3,4,4,5,5,7,7,8,8,9,9,10,10,10-Pentadecafluorodecan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the study of membrane proteins and as a component in fluorinated surfactants for biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the production of fluorinated coatings, lubricants, and repellents due to its hydrophobic and oleophobic properties.
Mechanism of Action
The mechanism by which 3,3,4,4,5,5,7,7,8,8,9,9,10,10,10-Pentadecafluorodecan-1-ol exerts its effects is primarily through its interaction with hydrophobic surfaces and molecules. The high degree of fluorination imparts strong hydrophobic and lipophobic characteristics, allowing it to form stable monolayers on surfaces and to interact with hydrophobic regions of proteins and other biomolecules. This interaction can alter the physical properties of surfaces and enhance the stability and solubility of compounds in various environments.
Comparison with Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl thiol
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl isocyanate
Comparison: 3,3,4,4,5,5,7,7,8,8,9,9,10,10,10-Pentadecafluorodecan-1-ol is unique due to its specific structure and the presence of a hydroxyl group, which allows for a wide range of chemical modifications and applications. Compared to similar compounds, it offers a balance of hydrophobicity and reactivity, making it versatile for various industrial and research applications.
Properties
Molecular Formula |
C10H7F15O |
|---|---|
Molecular Weight |
428.14 g/mol |
IUPAC Name |
3,3,4,4,5,5,7,7,8,8,9,9,10,10,10-pentadecafluorodecan-1-ol |
InChI |
InChI=1S/C10H7F15O/c11-4(12,1-2-26)7(17,18)5(13,14)3-6(15,16)8(19,20)9(21,22)10(23,24)25/h26H,1-3H2 |
InChI Key |
MFLXJBFBPKLVCA-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C(C(C(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















